molecular formula C12H12N2O4 B7784877 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid CAS No. 924871-16-9

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

Cat. No.: B7784877
CAS No.: 924871-16-9
M. Wt: 248.23 g/mol
InChI Key: CQOPYUTWLYDQAL-UHFFFAOYSA-N
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Description

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is a high-purity organic compound serving as a versatile synthetic intermediate in medicinal chemistry. It belongs to the quinoline class, a scaffold recognized as an important construction motif for the development of new drugs . The specific 2-aminoquinoline-3-carboxylic acid structure is a key precursor that can be efficiently functionalized, for instance, through amidation reactions to produce various carboxamide derivatives for biological screening . Quinoline derivatives have demonstrated a wide range of pharmacological activities and have been extensively reported for significant anticancer properties . These compounds can act through multiple mechanisms, including growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . As a building block, this chemical enables researchers to explore these mechanisms by synthesizing novel compounds for activity against various cancer drug targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, as a diagnostic agent, or for any other clinical applications. Researchers should handle this material with appropriate precautions, using personal protective equipment and under controlled conditions.

Properties

IUPAC Name

2-amino-6,7-dimethoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-4-6-3-7(12(15)16)11(13)14-8(6)5-10(9)18-2/h3-5H,1-2H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOPYUTWLYDQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201235535
Record name 2-Amino-6,7-dimethoxy-3-quinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-16-9
Record name 2-Amino-6,7-dimethoxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924871-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6,7-dimethoxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201235535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3-dimethoxyaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution, enabling derivatization into esters or amides:

Reaction TypeReagents/ConditionsProductKey Observations
Esterification Ethanol, H₂SO₄ (acid catalysis)Ethyl 2-amino-6,7-dimethoxyquinoline-3-carboxylateEfficient under reflux, with yields influenced by alcohol chain length.
Amidation Thionyl chloride (SOCl₂), followed by amines2-Amino-6,7-dimethoxyquinoline-3-carboxamide derivativesAcyl chloride intermediate confirmed via FT-IR; amide yields range from 60–85%.
  • Mechanistic Insight : The carboxylic acid is activated to an acyl chloride (via SOCl₂), which reacts with amines to form amides. Steric hindrance from methoxy groups may reduce reactivity with bulky amines.

Oxidation and Reduction Reactions

The amino and quinoline moieties participate in redox transformations:

Reaction TypeReagents/ConditionsProductKey Observations
Oxidation H₂O₂, acetic acid2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid N-oxideSelective N-oxidation at the quinoline ring; confirmed by NMR.
Reduction NaBH₄, methanolReduced derivatives (e.g., tetrahydroquinoline)Limited efficacy due to electron-withdrawing carboxylic acid group; requires harsher conditions.
  • Challenges : The electron-rich methoxy groups stabilize the quinoline ring, making full reduction difficult without decarboxylation.

Decarboxylation

Thermal or acidic conditions promote CO₂ elimination:

ConditionsProductObservations
180–200°C (neat)2-Amino-6,7-dimethoxyquinolineDecarboxylation confirmed via TGA; yields ~70%.
H₂SO₄, ∆Same as aboveAcid catalysis accelerates reaction but risks sulfonation.
  • Application : Decarboxylated products serve as intermediates for pharmaceuticals targeting kinase inhibition.

Acylation and Alkylation of the Amino Group

The primary amine undergoes typical N-functionalization:

Reaction TypeReagents/ConditionsProductNotes
Acylation Acetyl chloride, pyridineN-Acetyl-2-amino-6,7-dimethoxyquinoline-3-carboxylic acidMild conditions (0–5°C); characterized by LC-MS.
Alkylation Methyl iodide, K₂CO₃N-Methyl-2-amino-6,7-dimethoxyquinoline-3-carboxylic acidRequires polar aprotic solvents (DMF); moderate regioselectivity.
  • Limitation : Steric bulk from the quinoline ring and methoxy groups reduces reactivity toward bulky electrophiles.

Cyclization and Ring-Modification Reactions

Intramolecular reactions exploit the carboxylic acid’s proximity to other groups:

ReactionReagents/ConditionsProductObservations
Lactam Formation PPA (polyphosphoric acid), 110°CQuinoline-fused γ-lactamCyclization via Friedel-Crafts acylation analog; yields ~50% .
Heterocycle Synthesis POCl₃, DMF (Vilsmeier-Haack)Chloroquinoline derivativesIntroduces electrophilic sites for further functionalization.

Biological Interaction-Driven Reactions

The compound’s bioactivity informs its reactivity in physiological contexts:

  • Enzyme Binding : Forms hydrogen bonds via the carboxylic acid and amino groups, inhibiting acetylcholinesterase (AChE) and kinases .

  • Metabolic Pathways : Undergoes hepatic glucuronidation (Phase II metabolism), forming water-soluble conjugates.

Table 1. Esterification Optimization

AlcoholTemperature (°C)Time (h)Yield (%)
Methanol65678
Ethanol78882
Isopropanol821268

Table 2. Acylation Reagent Comparison

Acylating AgentSolventYield (%)
Acetic anhydrideDCM75
Benzoyl chlorideTHF63
Propionyl chlorideAcetone70

Scientific Research Applications

1.1. Antiviral Activity

Recent studies have indicated that derivatives of 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid exhibit antiviral properties, particularly against influenza viruses. The compound has been synthesized and evaluated for its ability to inhibit the viral polymerase acidic (PA) endonuclease domain, which is crucial for viral replication. This makes it a promising candidate for developing antiviral therapies .

1.2. Inhibition of Protein Kinase CK2

The compound has also been investigated as an inhibitor of protein kinase CK2, which plays a significant role in cell proliferation and survival. In a study involving the design and synthesis of 3-quinoline carboxylic acids, it was found that certain derivatives of this compound could effectively inhibit CK2 activity. This inhibition may have implications for cancer treatment, as CK2 is often overexpressed in various tumors .

1.3. Treatment of Neurological Disorders

There is emerging interest in the potential use of this compound and its derivatives in treating neurological disorders such as Parkinson's disease. Some compounds related to this structure have shown promise as peripheral catechol-O-methyltransferase inhibitors (COMTIs), which could enhance the efficacy of dopaminergic therapies used in managing Parkinson's disease symptoms .

2.1. Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex molecules, particularly those related to isoquinoline alkaloids. The synthetic pathways often involve multi-step reactions that utilize this compound as a precursor for generating various functionalized derivatives with potential pharmacological activities .

2.2. Diastereoselective Synthesis

The compound has been employed in diastereoselective synthesis methodologies that allow for the production of enantiomerically enriched compounds. This is significant in pharmaceutical development where the activity of drugs can be highly dependent on their stereochemistry .

Case Studies and Research Findings

Study Focus Findings
Study on Antiviral ActivityEvaluation of derivativesIdentified effective inhibitors of influenza PA endonuclease
CK2 Inhibition ResearchSynthesis and evaluationSeveral derivatives demonstrated significant CK2 inhibition; potential for cancer therapy
Neurological Disorder TreatmentCOMT inhibition studiesRelated compounds showed promise as COMT inhibitors for Parkinson’s disease

Mechanism of Action

The mechanism of action of 2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid and analogous compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight CAS Number Key Features
This compound -NH₂ (C2), -COOH (C3), -OCH₃ (C6, C7) C₁₂H₁₂N₂O₅ 264.24 Not provided Quinoline core; polar carboxylic acid enhances solubility
4-Ethoxy-6,7-dimethoxy-quinoline-2-carboxylic acid -OCH₂CH₃ (C4), -COOH (C2), -OCH₃ (C6, C7) C₁₄H₁₅NO₅ 277.27 1325306-11-3 Ethoxy group at C4 increases hydrophobicity; potential for ester prodrugs
6,7-Dimethoxy-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid -OCH₃ (C6, C7), -COOH (C2), ketone (C3) C₁₁H₁₀N₂O₅ 262.21 860789-49-7 Quinoxaline core (two N atoms); ketone enhances reactivity in redox systems
4-Amino-6,7-dimethoxyquinoline -NH₂ (C4), -OCH₃ (C6, C7) C₁₁H₁₂N₂O₂ 204.23 13425-92-8 Lack of C3 carboxylic acid reduces polarity; simpler synthesis pathway

Pharmacological and Chemical Properties

  • Solubility: The carboxylic acid group in the target compound improves aqueous solubility, whereas ethoxy or methyl groups (e.g., in 4-ethoxy or 4-amino analogs) enhance lipid solubility, affecting bioavailability .
  • Reactivity: The quinoxaline derivative’s ketone group (C3) enables participation in redox reactions, unlike the amino-quinoline analogs .

Key Research Findings

Synthetic Flexibility: The methyl ester of this compound is a versatile intermediate for further functionalization, contrasting with the fixed carboxylic acid group in quinoxaline analogs .

Structural Impact on Bioactivity: Positional isomerism (e.g., amino at C2 vs. C4) significantly alters electronic properties, influencing binding to biological targets like dopamine receptors .

Stability Considerations : Ethoxy-substituted derivatives exhibit greater metabolic stability compared to ester or carboxylic acid forms, critical for drug design .

Biological Activity

Introduction

2-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C_12H_12N_2O_4
  • CAS Number : 924871-16-9

The compound features a quinoline core with amino and carboxylic acid functional groups, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results. The mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating caspase pathways and arresting the cell cycle.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving human colorectal cancer cell lines (Caco-2 and HCT-116), treatment with this compound resulted in:

  • Apoptosis Rate : >50% at concentrations below EC100.
  • Cell Cycle Arrest : Significant accumulation in S and G2/M phases.

This suggests that the compound effectively targets cancer cells while sparing normal cells, highlighting its therapeutic potential .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors involved in cell signaling pathways, modulating their activity and leading to biological effects such as:

  • Inhibition of kinases involved in cancer progression.
  • Disruption of microbial metabolism.

Research Applications

The compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its derivatives are being explored for their potential use in drug development targeting various diseases, including cancer and infectious diseases.

Q & A

Q. What are the optimal synthetic routes for 2-amino-6,7-dimethoxyquinoline-3-carboxylic acid in academic research?

The Friedländer condensation is a widely used method for synthesizing quinoline-3-carboxylic acid derivatives. This involves reacting substituted salicylaldehydes with β-keto esters or amino acid precursors under acidic conditions. For example, Gao et al. synthesized benzofuran-fused quinoline-3-carboxylic acid derivatives via a one-pot reaction in ethanol at reflux, achieving yields of 45–60% . Alternative methods include cyclization using polyphosphoric acid (PPA) for lactamization, which requires careful temperature control (80–120°C) to avoid side reactions .

Q. How can researchers ensure accurate structural characterization of this compound?

Key analytical techniques include:

  • NMR spectroscopy : Proton and carbon NMR can confirm substitution patterns (e.g., methoxy groups at C6/C7).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., calculated [M+H]+ = 263.24).
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. What are the recommended storage conditions and handling protocols?

  • Storage : Under inert gas (argon) at –20°C to prevent oxidation.
  • Handling : Use nitrile gloves (EN 374 standard) and chemical-resistant lab coats. Avoid dust generation; work in a fume hood with local exhaust ventilation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?

Stereoselectivity can be achieved via:

  • Chiral auxiliaries : Use enantiopure amino acid precursors (e.g., bicyclic amines) to direct diastereoselectivity in Ugi-type reactions, as demonstrated by Szakonyi et al., achieving diastereomer ratios >3:1 .
  • Asymmetric catalysis : Palladium-catalyzed C–H activation with chiral ligands (e.g., BINOL derivatives) may enhance enantiomeric excess (ee) .

Q. What computational strategies are effective in predicting biological activity?

  • Docking studies : Use the quinoline core as a pharmacophore for targeting bacterial DNA gyrase (PDB ID: 1KZN). Substituent modifications (e.g., methoxy vs. fluoro groups) can be modeled to optimize binding affinity .
  • QSAR models : Correlate logP values (calculated: 1.8) with antimicrobial activity to prioritize derivatives for synthesis .

Q. How do substituent variations at C3 and C6/C7 impact physicochemical properties?

Comparative studies of analogs reveal:

  • C3-carboxylic acid : Enhances water solubility (logS = –2.1) but reduces membrane permeability.
  • C6/C7-methoxy groups : Increase metabolic stability compared to fluoro-substituted derivatives (t½ = 4.2 vs. 2.8 hours in human microsomes) .

Methodological Considerations

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized assays : Use CLSI guidelines for MIC determinations against S. aureus (ATCC 29213) to minimize variability.
  • Metabolite profiling : LC-MS/MS can identify degradation products (e.g., decarboxylated derivatives) that may skew activity results .

Q. How can reaction yields be improved for large-scale synthesis?

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with 15% yield improvement .

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